molecular formula C18H22N2O4 B5722383 N-2-adamantyl-2-(2-nitrophenoxy)acetamide

N-2-adamantyl-2-(2-nitrophenoxy)acetamide

Cat. No. B5722383
M. Wt: 330.4 g/mol
InChI Key: KGYRMSXRCBZASM-UHFFFAOYSA-N
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Description

N-2-adamantyl-2-(2-nitrophenoxy)acetamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as ANA, and it has been studied extensively for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of ANA is not fully understood, but it is believed to act on the central nervous system by inhibiting the production of prostaglandins and other inflammatory mediators. This leads to a reduction in pain and inflammation, making it a potential candidate for the development of new analgesic drugs.
Biochemical and Physiological Effects:
ANA has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, ANA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

ANA has several advantages for lab experiments, including its ease of synthesis and purification, as well as its unique properties. However, ANA also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on ANA, including the development of new drugs based on its unique properties, the synthesis of new materials and polymers, and the study of its potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of ANA and its potential side effects.

Synthesis Methods

The synthesis of ANA involves the reaction between 2-nitrophenol and adamantylamine, followed by the addition of acetic anhydride. The resulting compound is purified through recrystallization and characterized through various analytical techniques, including NMR and IR spectroscopy.

Scientific Research Applications

ANA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ANA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, ANA has been used as a building block for the synthesis of various polymers and materials with unique properties. In organic synthesis, ANA has been used as a reagent for the preparation of various compounds.

properties

IUPAC Name

N-(2-adamantyl)-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-17(10-24-16-4-2-1-3-15(16)20(22)23)19-18-13-6-11-5-12(8-13)9-14(18)7-11/h1-4,11-14,18H,5-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYRMSXRCBZASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)COC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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